molecular formula C10H13NO2 B15302797 Methyl 2-methyl-4-(methylamino)benzoate

Methyl 2-methyl-4-(methylamino)benzoate

Cat. No.: B15302797
M. Wt: 179.22 g/mol
InChI Key: BCQPKPNFYCHMKL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(methylamino)benzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methyl group, a methylamino group, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl 2-methyl-4-(methylamino)benzoate often involves large-scale methylation or esterification processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-methyl-4-(methylamino)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • Utilized in the study of enzyme inhibition and protein interactions.
  • Serves as a model compound in biochemical assays.

Medicine:

Industry:

  • Employed in the production of fragrances and flavoring agents due to its pleasant odor.
  • Used in the formulation of cosmetic products.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like lactate dehydrogenase, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered metabolic pathways and physiological effects .

Comparison with Similar Compounds

    Methyl 4-(methylamino)benzoate: Similar structure but with the methylamino group at a different position.

    Methyl 2-(methylamino)benzoate: Lacks the additional methyl group on the benzoate ring.

    Methyl 4-aminobenzoate: Contains an amino group instead of a methylamino group.

Uniqueness: Methyl 2-methyl-4-(methylamino)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group, a methylamino group, and a benzoate ester group makes it a versatile compound in various applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-methyl-4-(methylamino)benzoate

InChI

InChI=1S/C10H13NO2/c1-7-6-8(11-2)4-5-9(7)10(12)13-3/h4-6,11H,1-3H3

InChI Key

BCQPKPNFYCHMKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC)C(=O)OC

Origin of Product

United States

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